ITK degrader 1

ITK degradation PROTAC potency T-cell lymphoma

ITK degrader 1 (also referred to as compound is a potent, cereblon-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the selective, ubiquitin-proteasome-dependent degradation of interleukin-2-inducible T-cell kinase (ITK). It is a heterobifunctional small molecule that comprises an ITK-targeting ligand, a flexible linker, and a thalidomide-based E3 ligase ligand, which together facilitate the proximity-induced polyubiquitination and subsequent proteasomal degradation of ITK.

Molecular Formula C48H57F3N10O7
Molecular Weight 943.0 g/mol
Cat. No. B12390682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITK degrader 1
Molecular FormulaC48H57F3N10O7
Molecular Weight943.0 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1
InChIKeyVBIRDDQMZVGWLL-CYUXUBSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ITK degrader 1: A Highly Selective Heterobifunctional PROTAC Degrader of Interleukin-2-Inducible T-Cell Kinase


ITK degrader 1 (also referred to as compound 28) is a potent, cereblon-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the selective, ubiquitin-proteasome-dependent degradation of interleukin-2-inducible T-cell kinase (ITK) [1]. It is a heterobifunctional small molecule that comprises an ITK-targeting ligand, a flexible linker, and a thalidomide-based E3 ligase ligand, which together facilitate the proximity-induced polyubiquitination and subsequent proteasomal degradation of ITK [1][2]. In preclinical models, ITK degrader 1 demonstrates rapid, sustained ITK degradation (DC50 = 3.6 nM) and robust suppression of IL-2 secretion (EC50 = 35.2 nM) in Jurkat cells, along with favorable plasma exposure in mice .

Why Generic ITK Inhibitors or Other ITK Degraders Cannot Substitute for ITK degrader 1 in Preclinical Research


Although several ITK inhibitors (e.g., BMS-509744) and alternative ITK-targeted degraders (e.g., BSJ-05-037, ITK degrader 2) are commercially available, they are not functionally interchangeable with ITK degrader 1 due to substantial differences in potency, degradation kinetics, selectivity, and in vivo efficacy [1]. For instance, the parent inhibitor BMS-509744 exhibits an IC50 of 19 nM but does not induce ITK degradation, resulting in significantly weaker anti-proliferative effects in T-cell lymphoma models [1]. Furthermore, the alternative degrader BSJ-05-037 displays a higher DC50 (17.6-41.8 nM) in TCL lines and is associated with more modest degradation kinetics compared to ITK degrader 1 [2]. Similarly, ITK degrader 2 achieves only ~20% ITK degradation at a high oral dose (90 mg/kg) and demonstrates a DC50 < 10 nM, yet its in vivo degradation efficiency is substantially lower than that of ITK degrader 1 . These quantitative disparities in target engagement, functional knockdown, and downstream pathway modulation underscore the need for product-specific selection rather than generic substitution.

ITK degrader 1: Quantitative Head-to-Head and Cross-Study Comparison of Degradation Potency, Functional Activity, and In Vivo Performance


Superior ITK Degradation Potency Compared to Alternative Degrader BSJ-05-037

In Jurkat cells, ITK degrader 1 exhibits a DC50 of 3.6 nM for ITK degradation, which is 4.9- to 11.6-fold more potent than the alternative heterobifunctional degrader BSJ-05-037 (DC50 = 17.6-41.8 nM) in T-cell lymphoma lines DERL-2 and Hut78 [1].

ITK degradation PROTAC potency T-cell lymphoma

Enhanced Functional Knockdown of IL-2 Secretion Versus Parent Inhibitor BMS-509744

ITK degrader 1 suppresses anti-CD3 antibody-stimulated IL-2 secretion in Jurkat cells with an EC50 of 35.2 nM, whereas the parent ATP-competitive inhibitor BMS-509744 (IC50 = 19 nM for ITK kinase inhibition) does not induce ITK degradation and demonstrates significantly weaker anti-proliferative effects in T-cell lymphoma models [1][2].

IL-2 inhibition T-cell signaling PROTAC vs inhibitor

Superior In Vivo Degradation Kinetics and Duration of Action Compared to ITK Degrader 2

In Balb/c mice, a single 20 mg/kg intraperitoneal dose of ITK degrader 1 induced rapid ITK degradation within 2 hours, which persisted for at least 16 hours and reduced IL-2 production by >70% compared to vehicle [1]. In contrast, ITK degrader 2 (compound 30) administered orally at 90 mg/kg degraded ITK by only ~20% at 6 hours post-dose, despite achieving a DC50 < 10 nM .

In vivo degradation PK/PD oral bioavailability

Favorable Plasma Exposure and Pharmacokinetic Profile Supporting In Vivo Use

ITK degrader 1 demonstrates good plasma exposure levels in mice following intraperitoneal administration, with an AUC0-t of 25,931 ng·h/mL at a dose of 10 mg/kg and an oral bioavailability of 88.4% [1]. This pharmacokinetic profile supports its utility as an in vivo tool compound for sustained target engagement studies.

Pharmacokinetics plasma exposure bioavailability

Recommended Preclinical and Industrial Application Scenarios for ITK degrader 1 Based on Quantitative Evidence


In Vivo Target Engagement and Pharmacodynamic Studies in T-Cell Lymphoma or Autoimmune Disease Models

Given its rapid and sustained ITK degradation (>70% reduction in IL-2 production at 25 mg/kg i.p.) and favorable plasma exposure (AUC0-t = 25,931 ng·h/mL), ITK degrader 1 is an optimal tool compound for longitudinal pharmacodynamic studies assessing ITK pathway modulation in murine models of T-cell lymphoma or Th2-driven autoimmune diseases [1].

Mechanistic Dissection of ITK-Dependent TCR Signaling Pathways in Human T-Cell Lines

The compound's potent ITK degradation (DC50 = 3.6 nM) and robust suppression of IL-2 secretion (EC50 = 35.2 nM) in Jurkat cells make it an ideal reagent for studying ITK's role in TCR signal transduction, NF-κB/GATA-3 activation, and cytokine production in vitro [1].

Overcoming Chemotherapy Resistance in T-Cell Lymphoma Preclinical Models

Evidence indicates that targeted ITK degradation can enhance sensitivity to cytotoxic chemotherapies (e.g., vincristine, doxorubicin) in T-cell lymphoma lines [2]. ITK degrader 1, with its superior degradation kinetics, is well-suited for combination studies aimed at reversing chemoresistance in vitro and in vivo.

Comparative Pharmacology Studies Differentiating PROTAC-Mediated Degradation from Kinase Inhibition

Because ITK degrader 1 induces complete target degradation rather than merely inhibiting kinase activity, it serves as a critical tool for head-to-head comparisons with ITK inhibitors (e.g., BMS-509744) to elucidate the functional consequences of target removal versus target blockade in T-cell signaling [2].

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